molecular formula C11H11BrO B1171367 D123 protein CAS No. 174957-52-9

D123 protein

Cat. No.: B1171367
CAS No.: 174957-52-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "D123" refers to distinct biological entities across research contexts, including proteins, chemical probes, and genetic loci. This article focuses on three primary protein-related D123 variants:

  • Human D123: A cell cycle regulator critical for G1/S phase transition.
  • EBV gp350-Derived D123: A truncated glycoprotein antigen used in nanoparticle vaccines.
  • Plasmodium falciparum PfD123: A stress-response protein linked to artemisinin resistance.

Additional discussions include the D123 residue in HIV-1 Nef and the LLO(d123) truncation in bacterial studies.

Properties

CAS No.

174957-52-9

Molecular Formula

C11H11BrO

Synonyms

D123 protein

Origin of Product

United States

Chemical Reactions Analysis

Phosphorylation and Structural Features

The D123 protein contains multiple potential phosphorylation sites, suggesting post-translational modification plays a role in its activity. Computational analyses predict a highly hydrophilic structure with significant α-helical content, which may influence its interaction with other biomolecules . Phosphorylation is hypothesized to modulate its stability or localization, though direct experimental evidence of specific phosphorylation events remains limited.

Proteolytic Degradation of Mutant Variants

A temperature-sensitive mutant (D123ts) with a single amino acid substitution exhibits accelerated degradation, leading to G1-phase cell cycle arrest. Key findings include:

MutationDegradation Rate (vs. Wild-Type)Functional Impact
D123ts4x faster at 39.8°C G1 arrest
Wild-TypeStable at all temperatures Normal proliferation

This degradation is mediated by proteolytic pathways, as inhibition of protein synthesis (e.g., via cycloheximide) exacerbates the loss of mutant this compound . The mutation likely induces structural instability, making the protein more susceptible to cellular proteases.

Chemical Interactions and Stability

  • Acid/Alkali Hydrolysis : Like most proteins, D123 is susceptible to hydrolysis under extreme pH conditions. Acidic hydrolysis (6–12N HCl) or alkaline treatment (2N NaOH) would break peptide bonds, yielding amino acids .

  • Reactivity with Acylating Agents : The N-terminal amine group likely participates in acylation reactions, as seen in studies using dansyl chloride or FDNB (1-fluoro-2,4-dinitrobenzene) to label the protein .

Thermal Denaturation and Misfolding

The D123ts mutant’s temperature sensitivity suggests that elevated temperatures induce misfolding, triggering quality-control mechanisms like ubiquitination and proteasomal degradation . Wild-type D123 retains structural integrity across temperatures, underscoring the importance of its native conformation for stability.

Key Research Findings

  • Degradation Mechanism : Mutant this compound levels drop to 1/4 of wild-type levels at restrictive temperatures due to enhanced proteolysis .

  • Functional Rescue : Overexpression of mutant D123 in temperature-resistant clones restores proliferation, indicating that threshold protein levels are critical for function .

  • Structural Insights : The protein’s hydrophilic nature and α-helical domains may facilitate interactions with cytoplasmic vesicles and neuronal fibers, as observed in immunohistochemical studies .

Comparison with Similar Compounds

Structural Comparison with Yeast CDC123 :

Feature Human D123 Yeast CDC123
Molecular Weight 44 kDa ~37 kDa
Localization Cytosol Cytosol
Function G1/S transition eIF2 assembly
Mutation Impact G1 arrest (Ala109Val) Lethal disruption
Tissue Expression Highest in testis Ubiquitous in yeast

Key Distinctions :

  • The Ala109Val mutation destabilizes D123, leading to accelerated degradation at restrictive temperatures .

EBV gp350-Derived D123 Antigen

Function: D123 is a truncated EBV glycoprotein (lacking the C-terminal O-glycosylated domain) engineered for nanoparticle vaccines. When displayed on ferritin nanoparticles, D123 forms immunogenic dimers, eliciting stronger neutralizing antibodies than soluble gp350 .

Comparison with Full-Length gp350 :

Feature D123 Antigen Full-Length gp350
Size Truncated (~1/3 of gp350) 907 amino acids
Glycosylation Lacks O-glycans Heavily O-glycosylated
Stability Requires nanoparticles Stable as soluble protein
Immunogenicity Higher antibody titers Moderate immunogenicity

Mechanistic Insights :

  • D123’s nanoparticle presentation mimics viral surface topology, similar to HIV Env trimers and influenza HA nanoparticles .
  • Soluble D123 exhibits conformational instability, reducing antibody binding compared to nanoparticle-bound forms .

Plasmodium falciparum Pfthis compound

Function : PfD123 supports artemisinin resistance in P. falciparum by interacting with Kelch13 (K13) mutants. It is highly translated but rapidly degraded, suggesting transient stress-response activity .

Comparison with Kelch13 (K13) :

Feature PfD123 K13
Localization Cytosol Cytosol
Role in Resistance Co-factor in stress response Primary resistance mediator
Stability Rapid turnover Stable propeller domain mutations

Functional Analogy : PfD123 parallels HSP90 , a chaperone stabilizing stress-response pathways in drug-resistant parasites.

HIV-1 Nef Protein D123 Residue

Role : The aspartate residue at position 123 (D123) in HIV-1 Nef is critical for oligomerization and functions like CD4 downregulation. Mutation (D123E) disrupts salt bridges with R105, impairing dimerization and multiple Nef activities .

Comparison with Conserved Nef Residues :

Residue Function Mutation Impact
D123 Oligomerization Loss of CD4/MHC-I downregulation
PxxP72 SH3 domain binding Impaired PAK2 activation
DD174 CD4 internalization Loss of CD4 downregulation

Key Insight : D123’s structural role is distinct, as its mutation broadly destabilizes Nef rather than targeting specific binding domains .

LLO(d123) Truncated Protein in Listeria Studies

Function: LLO(d123) is a non-glycosylated, thermally unstable variant of listeriolysin O (LLO) used to study calreticulin-mediated protein folding. It retains calreticulin binding despite lacking pore-forming activity .

Comparison with Full-Length LLO :

Feature LLO(d123) Full-Length LLO
Glycosylation Non-glycosylated Glycosylated
Thermal Stability Unstable above 33°C Stable up to 37°C
Function Chaperone substrate Pore-forming toxin

Non-Protein D123 Entities

  • Dihydrorhodamine 123 (D123) : A mitochondrial ROS probe converted to fluorescent rhodamine 123. Unlike protein-based D123, it serves as a redox indicator .
  • D123 Wheat: A companion crop altering soil microbiota. It increases beneficial bacteria (e.g., Sphingobacteria) and reduces fungal pathogens compared to monoculture systems .

Q & A

Q. What methodologies are employed to assess D123 protein expression levels in cellular models?

Western blotting is a primary method, as demonstrated in studies comparing D123 levels between Plasmodium falciparum strains (K13wt vs. K13R539T), where K13wt parasites exhibited significantly higher D123 expression . Immunohistochemistry further reveals tissue-specific expression patterns, such as high D123 positivity in testis and cytoplasmic granular vesicles in epithelial cells . Quantitative PCR (qPCR) and sequencing are also used to correlate mRNA levels with protein expression, particularly in temperature-sensitive cell cycle mutants (e.g., 3Y1tsD123) .

Q. What is the role of D123 in cell cycle regulation?

D123 is essential for G1-to-S phase progression. Temperature-sensitive mutants (e.g., 3Y1tsD123) arrest in G1 at restrictive temperatures due to a single amino acid substitution (Ala109Val) that destabilizes the protein . Human and yeast orthologs (e.g., CDC123) are conserved across eukaryotes, with yeast CDC123 knockouts showing impaired cell division, confirming its role in cell cycle control . D123 expression remains stable during density-induced growth arrest, suggesting it is not regulated by contact inhibition .

Q. How is D123’s evolutionary conservation leveraged in functional studies?

Sequence alignment of D123 orthologs (human, S. cerevisiae, A. thaliana) reveals >35% identity, enabling cross-species genetic models. For example, yeast CDC123 disruptions mimic human cell cycle defects, facilitating mechanistic studies . Mutational analysis in HIV-1 Nef protein (e.g., D123A) further highlights conserved residues critical for oligomerization and function .

Advanced Research Questions

Q. How do domain-deletion variants of D123 elucidate its role in fibrinolysis and coagulation pathways?

Studies using thrombomodulin (TM) variants (e.g., D123 vs. E3456) reveal domain-specific functions. The lectin-like domain in D123 inhibits fibrinolysis by binding TAFI glycans, whereas E3456 (lacking this domain) enhances TAFI activation. Turbidimetric assays (0.25–125 nM protein) show D123 delays clot lysis by 15% compared to E3456, while clotting times remain unaffected, indicating domain-specific modulation . Structural homology to C-type lectins further supports its anti-inflammatory role, independent of anticoagulant activity .

Q. What experimental approaches identify D123’s role in artemisinin resistance in Plasmodium falciparum?

  • Western blotting : Demonstrates higher D123 levels in artemisinin-sensitive K13wt parasites compared to resistant K13R539T mutants .
  • Growth curves : K13wt parasites recover faster post-DHA treatment (140 nM, 2h), linking D123 abundance to survival .
  • Dose-response assays : D123 recovery decreases linearly with DHA concentration (e.g., 70% recovery at 100 nM vs. 30% at 200 nM) .
  • Genetic overexpression : K13wt-D123-OE strains show enhanced recovery, confirming D123’s protective role .

Q. How does the D123A mutation in HIV-1 Nef disrupt oligomerization and downstream functions?

Mutating residue D123 to alanine abolishes Nef dimerization, impairing CD4/MHC-I downregulation and viral infectivity. Structural studies show D123 forms salt bridges with R105 on adjacent Nef monomers, stabilizing the oligomer interface . Conservative substitutions (D123E) retain charge but disrupt precise geometry, underscoring the residue’s structural (not just electrostatic) role . Functional assays (e.g., CD4 internalization, PAK2 activation) validate the defect .

Q. What conflicting evidence exists regarding the lectin-like domain’s impact on D123’s anticoagulant activity?

While the lectin-like domain does not directly mediate anticoagulant activity in thrombin-TM complexes, its interaction with protein C glycosylation sites may indirectly enhance anticoagulant effects. E456 (lacking the lectin-like domain) shows no TAFI activation but slightly prolongs clotting times, suggesting crosstalk between domains .

Methodological Considerations

Q. How are structural models of D123 generated to study its interaction with binding partners?

  • NMR spectroscopy : Used to map D123’s binding surface on HIV-1 Nef (e.g., residues D108–W124) .
  • Cryo-EM and X-ray crystallography : Resolve oligomer interfaces in Nef mutants and thrombomodulin variants .
  • Fluorescence assays : Monitor ribozyme-D123 interactions (Kd = 650 nM) in group II intron studies .

Q. What statistical models analyze D123’s role in clinical outcomes (e.g., leukemia treatment)?

Personalized mathematical models (e.g., M10, M12) correlate D123-containing chemotherapy schedules (e.g., D123 vs. D135) with white blood cell recovery times. Age-adjusted hazard ratios (1.94 for D123) validate its impact on treatment efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.